Home > Products > Screening Compounds P26425 > Boc-Val-Cit-PAB-PNP
Boc-Val-Cit-PAB-PNP -

Boc-Val-Cit-PAB-PNP

Catalog Number: EVT-3028047
CAS Number:
Molecular Formula: C30H40N6O10
Molecular Weight: 644.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Boc-Val-Cit-PAB-PNP, also known as t-Butyloxycarbonyl-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)carbonate, is a cleavable linker specifically designed for use in the synthesis of antibody-drug conjugates (ADCs). This compound features a unique structure that allows for selective cleavage by cathepsin B, an enzyme predominantly found in lysosomes. This property ensures that the drug payload is released specifically within target cells, enhancing therapeutic efficacy while minimizing systemic toxicity .

Source and Classification

Boc-Val-Cit-PAB-PNP is classified as a peptide-based linker used in bioconjugation techniques. It is primarily sourced from chemical suppliers specializing in biopharmaceuticals, such as CD Bioparticles and Iris Biotech . The molecular formula of Boc-Val-Cit-PAB-PNP is C30H40N6O10, with a molecular weight of 644.67 g/mol . It has a purity of at least 95% and is available under various catalog numbers from different suppliers .

Synthesis Analysis

Methods and Technical Details

The synthesis of Boc-Val-Cit-PAB-PNP typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Boc-protected valine to a resin, followed by the sequential addition of citrulline and the para-aminobenzyl moiety. The final step involves the formation of the nitrophenyl carbonate, which enables the desired cleavage properties.

  1. Initial Coupling: The Boc-Val-OH is coupled to a solid support resin using standard coupling reagents.
  2. Sequential Additions: Subsequent amino acids (such as citrulline) are added using similar coupling methods, ensuring high yields at each step.
  3. Formation of Linker: The para-aminobenzyl alcohol is introduced, followed by activation to form the para-nitrophenyl carbonate intermediate.
  4. Purification: The synthesized product undergoes purification through reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity .
Molecular Structure Analysis

Structure and Data

Boc-Val-Cit-PAB-PNP has a complex molecular structure featuring several functional groups:

  • Boc Group: Provides protection for the amine group during synthesis.
  • Valine and Citrulline Residues: Contribute to the peptide nature of the linker.
  • Para-Aminobenzyl and Para-Nitrophenyl Carbonate: Facilitate drug attachment and release.

The structural representation can be summarized as follows:

  • Molecular Formula: C30H40N6O10
  • Molecular Weight: 644.67 g/mol
  • CAS Number: 870487-10-8 .
Chemical Reactions Analysis

Reactions and Technical Details

Boc-Val-Cit-PAB-PNP undergoes specific chemical reactions that are critical for its function as an ADC linker:

  1. Cleavage Reaction: Upon internalization by target cells, cathepsin B cleaves the Val-Cit bond, releasing the drug payload within lysosomes.
  2. Deprotection Reaction: The Boc group can be removed under acidic conditions to yield a free amine, allowing for further conjugation with therapeutic agents.

These reactions are crucial for ensuring that the drug is released at the intended site of action, maximizing therapeutic impact while reducing off-target effects .

Mechanism of Action

Process and Data

The mechanism of action for Boc-Val-Cit-PAB-PNP revolves around its selective cleavage by cathepsin B:

  1. Internalization: The ADC enters target cells via receptor-mediated endocytosis.
  2. Lysosomal Targeting: Once inside, the ADC is trafficked to lysosomes where cathepsin B is active.
  3. Cleavage and Release: Cathepsin B cleaves the Val-Cit bond, liberating the cytotoxic agent directly within the cell.

This targeted release mechanism allows for effective delivery of chemotherapeutic agents while minimizing systemic exposure and associated side effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Boc-Val-Cit-PAB-PNP exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide or dimethylformamide.
  • Stability: Stable under dry conditions but sensitive to moisture and acidic environments.

These properties make it suitable for use in various biochemical applications, particularly in drug development .

Applications

Scientific Uses

Boc-Val-Cit-PAB-PNP is primarily utilized in:

  1. Antibody-Drug Conjugates (ADCs): As a linker that facilitates targeted delivery of cytotoxic drugs to cancer cells.
  2. Bioconjugation Techniques: Employed in research settings to study protein interactions or enhance drug delivery systems.

The specific cleavage mechanism by cathepsin B makes it particularly advantageous for developing therapies aimed at cancer treatment, where precise targeting can significantly improve outcomes while reducing collateral damage to healthy tissues .

Introduction to Cleavable Linker Systems in Targeted Therapeutics

Evolution of Antibody-Drug Conjugates (ADCs) and Small-Molecule Drug Conjugates (SMDCs)

The development of targeted cancer therapies has been revolutionized by antibody-drug conjugates (ADCs), which combine monoclonal antibodies' specificity with cytotoxic payloads' potency. First-generation ADCs, exemplified by Mylotarg® (approved in 2000), utilized acid-labile hydrazone linkers that suffered from instability in circulation, leading to premature payload release and dose-limiting toxicity [5] [9]. These limitations underscored the need for advanced linker systems that could maintain plasma stability while enabling precise intracellular payload release.

Second-generation ADCs introduced chemically stable but enzymatically cleavable linkers, marking a paradigm shift in ADC design. Unlike their predecessors, these linkers leveraged unique tumor microenvironment features—such as lysosomal protease enrichment—for controlled payload activation. The Boc-Val-Cit-PAB-PNP linker emerged as a cornerstone of this evolution, enabling the development of ADCs like Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin) [3] [5]. The key advancements in linker technology are summarized below:

Table 1: Evolution of ADC Linker Systems

GenerationLinker TypeRepresentative ADCKey AdvantagesLimitations
FirstAcid-labile (hydrazone)Mylotarg®Simple synthesisPlasma instability, premature payload release
SecondEnzyme-cleavable (e.g., Val-Cit-PAB)Adcetris®, Polivy®Enhanced plasma stability, tumor-specific releasePotential for off-target cleavage in some contexts
ThirdNovel cleavable (e.g., glucuronide)Trodelvy®Reduced hydrophobicity, improved bystander effectComplex synthetic requirements

This progression enabled ADCs to achieve therapeutic indices >100-fold higher than first-generation constructs, primarily through optimized linker stability and tumor-specific activation [8] [9]. Beyond ADCs, small-molecule drug conjugates (SMDCs) have adopted similar enzymatically cleavable linkers like Boc-Val-Cit-PAB-PNP. SMDCs leverage small-molecule targeting ligands (e.g., folate or PSMA inhibitors) to deliver cytotoxic agents, benefiting from superior tissue penetration while maintaining the linker's tumor-specific release mechanism [3] [5].

Role of Enzymatically Cleavable Linkers in Payload Release Mechanisms

Enzymatically cleavable linkers represent the most clinically successful category of ADC linkers, with Boc-Val-Cit-PAB-PNP serving as the archetypal example. Its design incorporates three functional domains:

  • Dipeptide Cleavage Site (Val-Cit): Engineered for selective recognition by cathepsin B, a lysosomal cysteine protease overexpressed in tumor cells [3] [4]
  • Self-immolative Spacer (PAB): para-aminobenzylcarbamate group enables spontaneous fragmentation after peptide cleavage, releasing the payload [6] [10]
  • Activated Conjugation Handle (PNP): 4-nitrophenyl carbonate group facilitates efficient coupling to antibody amino groups [2] [10]

The release mechanism follows a precise biochemical sequence:

  • Step 1: ADC internalization via antigen-mediated endocytosis
  • Step 2: Lysosomal trafficking and cathepsin B cleavage at the Cit-PAB bond
  • Step 3: 1,6-elimination of PAB spacer, releasing free payload (e.g., MMAE)

Table 2: Key Protease-Cleavable Linkers in Clinical ADCs

Linker ChemistryCleavage EnzymeRepresentative ADCRelease Mechanism
Val-Cit-PABCathepsin BAdcetris®, Polivy®Enzymatic cleavage → 1,6-elimination
Val-Ala-PABCathepsin BLoncastuximab tesirineEnhanced stability in plasma
Gly-Gly-Phe-GlyLysosomal proteasesEnhertu®Reduced hydrophobicity

Cathepsin B selectivity is critical to Boc-Val-Cit-PAB-PNP's success. Tumor cells exhibit 10-100 times higher cathepsin B activity compared to normal tissues, while circulating protease inhibitors (e.g., cystatin C) further protect the linker from premature cleavage in plasma [3] [5]. This dual safeguard enables payload release specifically within tumor cells, minimizing systemic toxicity. Structural studies reveal that the citrulline residue's unique δ-ureido group enhances cathepsin B binding affinity by forming hydrogen bonds with the enzyme's S2 subsite [4] [8].

The PNP (4-nitrophenyl carbonate) conjugation handle is equally innovative. It reacts selectively with lysine ε-amino groups on antibodies under mild alkaline conditions (pH 8–9), forming stable carbamate linkages without requiring transition metal catalysts [2] [6]. This results in homogeneous DAR (drug-to-antibody ratio) profiles, addressing a key limitation of early stochastic conjugation methods.

Recent innovations have optimized Boc-Val-Cit-PAB-PNP derivatives for next-generation ADCs:

  • Hydrophilicity enhancement: PEG incorporation reduces aggregation and improves pharmacokinetics [5]
  • Bystander effect optimization: Modulated PAB spacer polarity enables membrane diffusion of payloads to adjacent tumor cells [8]
  • Stability engineering: tert-leucine substitution for valine reduces susceptibility to carboxylesterase cleavage [8]

Phase 1 studies of LCB-ADC (using a modified Boc-Val-Cit-PAB linker) demonstrate 40% higher tumor retention than T-DM1 in HER2+ xenografts, validating these structural refinements [8]. The compound's physicochemical properties further support its clinical utility:

Boc-Val-Cit-PAB-PNP Chemical Profile:

  • Molecular Formula: C₃₀H₄₀N₆O₁₀ [10]
  • Molecular Weight: 644.67 g/mol [2] [6]
  • Solubility: 80 mg/mL in DMSO, insoluble in water [6] [10]
  • Storage: -20°C under nitrogen (moisture-sensitive) [6]

These characteristics enable reproducible conjugation processes critical for manufacturing ADCs with defined drug-antibody ratios (DAR 3–4), balancing efficacy and pharmacokinetics [5] [8]. As the field advances, Boc-Val-Cit-PAB-PNP continues to serve as the foundation for novel linker designs targeting emerging cancer biomarkers.

Properties

Product Name

Boc-Val-Cit-PAB-PNP

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C30H40N6O10

Molecular Weight

644.7 g/mol

InChI

InChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1

InChI Key

SKWLDDHVHXQPOG-ZEQRLZLVSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C

Solubility

not available

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.